KCC2 Modulator-1
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Overview
Description
KCC2 Modulator-1: is a small molecule compound that targets the potassium-chloride cotransporter 2 (KCC2). KCC2 is a neuron-specific transporter that plays a crucial role in maintaining low intracellular chloride concentrations, which is essential for the inhibitory action of gamma-aminobutyric acid (GABA) in the central nervous system. Dysregulation of KCC2 is associated with various neurological disorders, including epilepsy, neuropathic pain, and spasticity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of KCC2 Modulator-1 involves a multi-step synthetic route The initial steps typically include the formation of the core structure through a series of condensation and cyclization reactionsThe reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize impurities. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed for purification and quality control .
Chemical Reactions Analysis
Types of Reactions: KCC2 Modulator-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, altering the compound’s activity.
Substitution: Substitution reactions can introduce different functional groups, potentially enhancing or reducing its activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products: The major products formed from these reactions include various derivatives of this compound, each with potentially different pharmacological properties .
Scientific Research Applications
KCC2 Modulator-1 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the structure-activity relationship of KCC2 and its role in chloride homeostasis.
Biology: Employed in research to understand the physiological and pathological roles of KCC2 in neuronal function.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders such as epilepsy, neuropathic pain, and spasticity.
Mechanism of Action
KCC2 Modulator-1 exerts its effects by binding to the KCC2 transporter, enhancing its activity. This leads to increased chloride extrusion from neurons, thereby maintaining low intracellular chloride concentrations. The molecular targets include the KCC2 protein itself and associated signaling pathways such as WNK, PKC, and BDNF. These pathways regulate the phosphorylation and activity of KCC2, ultimately influencing neuronal excitability and inhibition .
Comparison with Similar Compounds
CLP257: Another KCC2 modulator that enhances KCC2 activity but with different pharmacokinetic properties.
Prochlorperazine: A conventional antipsychotic drug that also modulates KCC2 activity.
VU0500469: A small molecule that rapidly increases KCC2 activity through a distinct mechanism.
Uniqueness of KCC2 Modulator-1: this compound is unique in its high specificity and affinity for KCC2, making it a valuable tool for research and potential therapeutic applications. Its ability to modulate KCC2 activity with minimal off-target effects distinguishes it from other similar compounds .
Properties
Molecular Formula |
C35H41N5O3 |
---|---|
Molecular Weight |
579.7 g/mol |
IUPAC Name |
2-(2-cyclopropylmorpholin-4-yl)-4-[4-(4-hept-6-ynoxyphenyl)anilino]-6-propan-2-yl-5H-pyrrolo[3,4-d]pyrimidin-7-one |
InChI |
InChI=1S/C35H41N5O3/c1-4-5-6-7-8-20-42-29-17-13-26(14-18-29)25-11-15-28(16-12-25)36-33-30-22-40(24(2)3)34(41)32(30)37-35(38-33)39-19-21-43-31(23-39)27-9-10-27/h1,11-18,24,27,31H,5-10,19-23H2,2-3H3,(H,36,37,38) |
InChI Key |
AADJJNSQAHNAPC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CC2=C(C1=O)N=C(N=C2NC3=CC=C(C=C3)C4=CC=C(C=C4)OCCCCCC#C)N5CCOC(C5)C6CC6 |
Origin of Product |
United States |
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